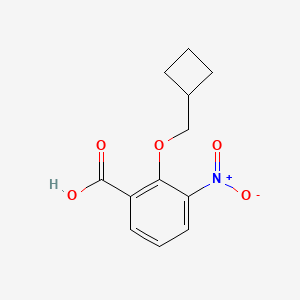

2-Cyclobutylmethoxy-3-nitro-benzoic acid

Description

2-Cyclobutylmethoxy-3-nitro-benzoic acid is a substituted benzoic acid derivative featuring a cyclobutylmethoxy group at the 2-position and a nitro group at the 3-position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to the unique steric and electronic effects imparted by the cyclobutylmethoxy substituent, which distinguishes it from simpler alkoxy analogs.

Properties

IUPAC Name |

2-(cyclobutylmethoxy)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-12(15)9-5-2-6-10(13(16)17)11(9)18-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCHHONZZHUKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylmethoxy-3-nitro-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Cyclobutylmethoxy Group Introduction: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable cyclobutylmethanol derivative with a halogenated benzoic acid intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylmethoxy-3-nitro-benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyclobutylmethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: The major product would be 2-Cyclobutylmethoxy-3-amino-benzoic acid.

Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Scientific Research Applications

2-Cyclobutylmethoxy-3-nitro-benzoic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying the effects of nitro and cyclobutylmethoxy groups on biological systems.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylmethoxy-3-nitro-benzoic acid depends on its specific application. For instance, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The cyclobutylmethoxy group introduces significant steric bulk compared to methoxy or ethoxy substituents. For example, 3-methoxy-2-nitrobenzoic acid () undergoes nitration at milder conditions (40–45°C) due to the electron-donating methoxy group activating the ring. In contrast, the cyclobutylmethoxy group in 2-cyclobutylmethoxy-3-nitro-benzoic acid may hinder nitration due to steric shielding, necessitating higher temperatures or prolonged reaction times. Computational studies on similar systems suggest that bulky substituents reduce reaction yields by ~15–20% compared to linear alkoxy analogs .

Physicochemical Properties

The cyclobutyl group increases hydrophobicity, reducing aqueous solubility compared to methoxy analogs. This property may enhance membrane permeability in biological systems but complicates purification. Crystallographic data from related compounds (e.g., ) show that bulky substituents disrupt planar packing, leading to lower melting points than linear analogs .

Q & A

Q. What are the key considerations in designing a synthesis route for 2-Cyclobutylmethoxy-3-nitro-benzoic acid?

- Methodological Answer : A viable synthesis route involves:

Carboxylic Acid Protection : Use esterification (e.g., methyl ester) to protect the -COOH group during subsequent reactions.

Nitro Group Introduction : Nitration at the meta position using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity via directing effects.

Cyclobutylmethoxy Attachment : Perform nucleophilic substitution (e.g., Williamson ether synthesis) with cyclobutylmethyl bromide and a deprotonated hydroxyl intermediate.

Deprotection : Hydrolyze the ester back to -COOH under basic conditions (e.g., NaOH/EtOH).

- Critical Factors : Reaction order (nitration before etherification minimizes side reactions), steric hindrance from the cyclobutyl group, and nitro group stability under acidic/basic conditions .

Q. How do the electronic effects of the nitro and cyclobutylmethoxy substituents influence the acidity of this compound compared to benzoic acid?

- Methodological Answer :

- Nitro Group (3-position) : Electron-withdrawing (EWG) via resonance and inductive effects, increasing acidity by stabilizing the deprotonated form.

- Cyclobutylmethoxy (2-position) : Electron-donating (EDG) via resonance but sterically bulky, potentially reducing solvation. Net effect is a balance between electronic and steric factors.

- Expected Trend : Nitro dominates, leading to lower pKa than benzoic acid (pKa ~ 4.2). Use Hammett constants (σ values) to quantify substituent effects (σₘ-NO₂ ≈ 0.71, σ₀-OCH₂R ≈ -0.32) .

Table 1 : Substituent Effects on Acidity

| Substituent | Position | σ Value | Impact on Acidity |

|---|---|---|---|

| -NO₂ | 3 (meta) | +0.71 | Increases |

| -OCH₂Cyclobutyl | 2 (ortho) | -0.32 | Decreases |

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-adjacent H) and cyclobutylmethoxy protons (δ 3.5–4.5 ppm for -OCH₂-).

- IR Spectroscopy : Confirm -COOH (broad ~2500–3300 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and ether (C-O-C ~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z ~279 (C₁₂H₁₃NO₅).

- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. How can computational models predict the reactivity of the nitro group in this compound under different reaction conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to study nitro group electron density. Use Fukui indices to predict sites for electrophilic/nucleophilic attacks.

- Reaction Pathway Analysis : Simulate nitro reduction (e.g., catalytic hydrogenation) to amino group, evaluating activation energy barriers.

- Solvent Effects : COSMO-RS models predict solubility and stability in polar vs. nonpolar solvents.

- Reference Data : EPA DSSTox provides toxicity profiles, aiding in hazard assessment during reactions .

Q. What methodological approaches resolve discrepancies in reported synthetic yields for nitro-substituted benzoic acid derivatives?

- Methodological Answer :

- Variable Optimization : Use Design of Experiments (DoE) to test temperature (25–80°C), catalyst loading (e.g., Pd/C for reductions), and solvent polarity (DMSO vs. THF).

- Side Reaction Analysis : Monitor by-products via LC-MS (e.g., demethylation or over-nitration).

- Case Study : ’s synthesis of a related compound achieved 72% yield by isolating intermediates and using anhydrous conditions .

Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements :

Table 2 : Safety Protocols

| Equipment | Specification |

|---|---|

| Gloves | Nitrile (0.11 mm thickness) |

| Goggles | ANSI Z87.1-certified |

| Ventilation | Fume hood with >100 ft/min airflow |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.